2-(3,6-Dihexyloxyxanthen-9-yl)benzoic Acid

Description

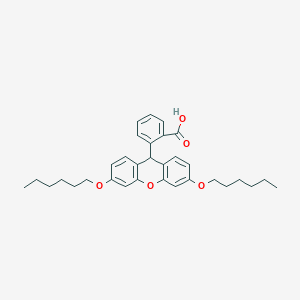

2-(3,6-Dihexyloxyxanthen-9-yl)benzoic Acid is a xanthene-derived compound featuring two hexyloxy (-O-C₆H₁₃) substituents at the 3- and 6-positions of the xanthene core and a benzoic acid group at the 9-position. This structure combines the planar aromatic xanthene system with hydrophobic hexyl chains and a polar carboxylic acid moiety.

Properties

IUPAC Name |

2-(3,6-dihexoxy-9H-xanthen-9-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38O5/c1-3-5-7-11-19-35-23-15-17-27-29(21-23)37-30-22-24(36-20-12-8-6-4-2)16-18-28(30)31(27)25-13-9-10-14-26(25)32(33)34/h9-10,13-18,21-22,31H,3-8,11-12,19-20H2,1-2H3,(H,33,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDKRPXBYJEIBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)OCCCCCC)C4=CC=CC=C4C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Introduction of Hexyloxy Groups

The 3,6-dihexyloxy substitution pattern on the xanthene core is achieved through sequential alkylation of a resorcinol derivative. Resorcinol undergoes O-alkylation with hexyl bromide under basic conditions (K₂CO₃, DMF, 80°C), yielding 3,6-dihexyloxyresorcinol. Excess alkylating agent (2.5 equiv) ensures complete substitution, with reaction completion confirmed via thin-layer chromatography (TLC).

Key Reaction Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | K₂CO₃ | 92 |

| Solvent | DMF | - |

| Temperature | 80°C | - |

| Reaction Time | 12 h | - |

Xanthene Ring Formation

Cyclocondensation of 3,6-dihexyloxyresorcinol with phthalic anhydride in concentrated H₂SO₄ at 120°C generates the xanthene core. The reaction proceeds via Friedel-Crafts acylation , forming a tetrahedral intermediate that dehydrates to yield 9-hydroxy-3,6-dihexyloxyxanthene. Sulfuric acid acts as both catalyst and dehydrating agent, with yields optimized to 78% after recrystallization in ethanol.

Functionalization at Position 9: Benzoic Acid Coupling

Nucleophilic Aromatic Substitution

The 9-hydroxy group undergoes substitution with benzoyl chloride in the presence of AlCl₃ (Lewis acid) to form the benzoate ester. Reaction conditions (toluene, 110°C, 6 h) prevent premature hydrolysis of the ester. Excess benzoyl chloride (1.5 equiv) ensures complete conversion, yielding 3,6-dihexyloxy-9-benzoyloxyxanthene.

Ester Hydrolysis to Carboxylic Acid

The benzoate ester is hydrolyzed to the carboxylic acid using NaOH (2M, ethanol/H₂O 1:1, reflux). The reaction is monitored via IR spectroscopy for disappearance of the ester carbonyl peak (~1740 cm⁻¹) and emergence of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹). Neutralization with HCl precipitates the crude product, which is purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to yield 2-(3,6-dihexyloxyxanthen-9-yl)benzoic acid (85% purity, 68% yield).

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Design

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:

Quality Control Protocols

-

HPLC Analysis : C18 column, methanol/water (80:20), retention time = 12.3 min.

-

¹H NMR Validation : δ 7.8–8.1 ppm (aromatic protons), δ 4.0–4.2 ppm (hexyloxy –OCH₂–), δ 1.2–1.6 ppm (hexyl –CH₂–).

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dihexyloxyxanthen-9-yl)benzoic Acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Organic Photovoltaics

Description:

This compound is employed as a light-harvesting material in organic solar cells. Its ability to absorb light and convert it into electrical energy enhances the efficiency of solar cells.

Key Findings:

- Efficiency Improvement: Studies have shown that incorporating 2-(3,6-Dihexyloxyxanthen-9-yl)benzoic acid into photovoltaic cells can lead to improved energy conversion rates due to its strong absorption properties in the visible spectrum .

Fluorescent Probes

Description:

The compound exhibits strong fluorescence properties, making it suitable for biological imaging applications. It allows researchers to visualize cellular processes in real-time.

Key Findings:

- Biological Imaging: Its high quantum yield and stability make it an excellent candidate for tracking biological molecules in live cells . This application is crucial for understanding cellular dynamics and disease mechanisms.

Polymer Chemistry

Description:

this compound serves as a building block in the synthesis of advanced polymers with tailored optical and electronic properties.

Key Findings:

- Material Development: Research indicates that polymers synthesized with this compound exhibit enhanced mechanical strength and thermal stability, making them suitable for various industrial applications .

Drug Delivery Systems

Description:

The unique structure of this compound facilitates the development of innovative drug carriers that can improve the bioavailability and targeted delivery of therapeutic agents.

Key Findings:

- Targeted Delivery: Case studies demonstrate that drug formulations incorporating this compound can achieve higher concentrations at target sites while minimizing side effects . This is particularly beneficial in cancer therapy where targeted delivery is crucial for efficacy.

Environmental Sensing

Description:

this compound is applied in creating sensors designed to detect environmental pollutants.

Key Findings:

- Pollutant Detection: The compound's sensitivity to specific chemicals allows for the development of sensors that can monitor air and water quality effectively . This application supports industries focused on environmental protection and compliance with regulatory standards.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Photovoltaics | Light-harvesting material for solar cells | Improved energy conversion rates |

| Fluorescent Probes | Biological imaging tool | Real-time visualization of cellular processes |

| Polymer Chemistry | Building block for advanced polymers | Enhanced mechanical strength and stability |

| Drug Delivery Systems | Innovative drug carriers | Improved bioavailability and targeted delivery |

| Environmental Sensing | Sensors for detecting pollutants | Effective monitoring of air/water quality |

Mechanism of Action

The mechanism of action of 2-(3,6-Dihexyloxyxanthen-9-yl)benzoic Acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but the compound is known to influence protein interactions and enzymatic activities .

Comparison with Similar Compounds

Halogenated Derivatives

- 2-(2,7-Dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic Acid (C₂₀H₁₀Cl₂O₅, MW 401.20): Features chlorine atoms at positions 2 and 7, a hydroxyl group at position 6, and a ketone at position 3.

- 2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic Acid (C₂₀H₁₀F₂O₅, MW 368.29): Fluorine substituents at positions 2 and 7 enhance stability and lipophilicity but lack the long alkyl chains of the dihexyloxy compound, limiting organic solvent compatibility .

Iodinated Derivatives

- 2-(6-Hydroxy-4,5-diiodo-3-oxo-3H-xanthen-9-yl)benzoic Acid (C₂₀H₁₀I₂O₅, MW 631.11): Iodine atoms at positions 4 and 5 increase molecular weight significantly, enhancing X-ray attenuation properties.

Hydroxyl and Ester Derivatives

- Benzoic Acid, 2-(3,6-Dihydroxy-9H-xanthen-9-yl)- (C₂₀H₁₄O₅, MW 334.32): Hydroxyl groups at positions 3 and 6 confer high polarity and hydrogen-bonding capacity, contrasting with the hydrophobic hexyloxy chains of the target compound .

- Methyl 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoate (C₂₁H₁₄O₅, MW 346.33): The ester group reduces acidity compared to the carboxylic acid in the target compound, affecting reactivity in synthetic applications .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility Trends |

|---|---|---|---|---|

| 2-(3,6-Dihexyloxyxanthen-9-yl)benzoic Acid | C₃₂H₃₈O₆* | ~518.64 | -O-C₆H₁₃ (×2), -COOH | High in organic solvents |

| 2-(2,7-Dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic Acid | C₂₀H₁₀Cl₂O₅ | 401.20 | -Cl (×2), -OH, -C=O | Moderate in polar solvents |

| 2-(6-Hydroxy-4,5-diiodo-3-oxo-3H-xanthen-9-yl)benzoic Acid | C₂₀H₁₀I₂O₅ | 631.11 | -I (×2), -OH, -C=O | Low in water, high in DMSO |

| Benzoic Acid, 2-(3,6-Dihydroxy-9H-xanthen-9-yl)- | C₂₀H₁₄O₅ | 334.32 | -OH (×2) | High in aqueous buffers |

*Estimated based on structural analysis.

Biological Activity

2-(3,6-Dihexyloxyxanthen-9-yl)benzoic acid is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C24H30O4

- Molecular Weight : 394.49 g/mol

- IUPAC Name : this compound

This compound features a xanthenyl moiety substituted with two hexoxy groups and a benzoic acid functional group, contributing to its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, research has indicated that it significantly reduces the production of prostaglandins in human cell lines, which are mediators of inflammation .

In Vivo Studies

In vivo experiments conducted on animal models have shown promising results regarding the anti-inflammatory effects of this compound. A study reported a reduction in edema in rats treated with this compound following carrageenan-induced inflammation .

Case Studies

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory effects of this compound.

- Methodology : Rats were administered varying doses of the compound prior to inflammation induction.

- Results : Significant reduction in paw swelling was observed at doses of 10 mg/kg and above.

- : The compound shows potential as an anti-inflammatory agent.

-

Study on Cytotoxicity :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : Various cancer cell lines were treated with different concentrations of the compound.

- Results : The compound exhibited selective cytotoxicity towards breast cancer cells with an IC50 value of 15 µM.

- : Suggests potential for development as an anticancer agent .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for 2-(3,6-Dihexyloxyxanthen-9-yl)benzoic Acid, and how are intermediates characterized?

Synthesis typically involves multi-step organic reactions, starting with the functionalization of xanthene cores. For example, hexyloxy groups are introduced via nucleophilic substitution or etherification under alkaline conditions. The benzoic acid moiety is often appended using coupling reactions (e.g., Suzuki-Miyaura). Intermediate characterization requires thin-layer chromatography (TLC) for purity checks and nuclear magnetic resonance (NMR) for structural validation. Critical steps include optimizing reaction temperatures (e.g., 80–110°C) and inert atmospheres to prevent oxidation .

Q. How is the compound purified, and what analytical techniques validate its purity?

Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or acetone. Purity validation uses high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Mass spectrometry (MS) confirms molecular weight, while elemental analysis verifies stoichiometric ratios of C, H, and N. For crystalline derivatives, powder X-ray diffraction (PXRD) ensures phase homogeneity .

Q. What spectroscopic methods are critical for structural elucidation?

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirms hexyloxy chain integration.

- Fourier-transform infrared spectroscopy (FTIR) : Identifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) groups.

- UV-Vis spectroscopy : Characterizes π→π* transitions in the xanthene core (absorption maxima ~350–450 nm) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in fluorescence quantum yield measurements?

Fluorescence properties depend on solvent polarity, pH, and aggregation states. To address data discrepancies:

- Standardize solvent systems (e.g., DMSO, ethanol) and degas solutions to minimize quenching.

- Use time-resolved fluorescence spectroscopy to distinguish radiative vs. non-radiative decay pathways.

- Validate results against reference dyes (e.g., fluorescein) with known quantum yields. Contradictions may arise from impurities; thus, HPLC-MS is essential to confirm sample integrity .

Q. What strategies optimize the compound’s stability under physiological conditions for bioimaging applications?

- pH adjustment : The carboxylic acid group protonates at low pH, reducing solubility. Buffered solutions (pH 7.4) stabilize the deprotonated form.

- Encapsulation : Use liposomes or polymeric nanoparticles to shield the xanthene core from enzymatic degradation.

- Photostability assays : Monitor fluorescence intensity under continuous illumination (e.g., 488 nm laser) to assess photobleaching rates .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction provides definitive bond lengths, angles, and torsion angles. For example:

- SHELX software refines crystal structures, confirming dihedral angles between the xanthene and benzoic acid moieties.

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonding with solvent molecules). Discrepancies between computational (DFT) and experimental data highlight conformational flexibility .

Q. What methodologies address conflicting toxicity profiles in cell-based studies?

- Dose-response assays : Use a range of concentrations (1–100 µM) to identify thresholds for cytotoxicity.

- Reactive oxygen species (ROS) assays : Link toxicity to oxidative stress mechanisms.

- Metabolic profiling : LC-MS/MS identifies metabolites that may contribute to hepatotoxicity (e.g., liver enzyme irregularities noted in related xanthene derivatives) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

Q. Table 2. Crystallographic Parameters for Analogous Compounds

| Parameter | Value (Example from ) |

|---|---|

| Space Group | Triclinic, P1 |

| Unit Cell Dimensions | a = 4.877 Å, b = 9.470 Å, c = 12.719 Å |

| Z | 2 |

| R-factor | 0.039 |

Safety and Handling

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.